

Spectroscopic Properties of 2-Amino-6-iodopurine: An In-depth Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **2-Amino-6-iodopurine**

Cat. No.: **B107381**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Amino-6-iodopurine is a synthetic purine analog of significant interest in biomedical research and drug development. Its structural similarity to natural purines like adenine and guanine allows it to function as a versatile building block in the synthesis of novel therapeutic agents, particularly antiviral and anticancer drugs. The presence of an iodine atom at the 6-position and an amino group at the 2-position imparts unique chemical and physical properties, making it a valuable tool for probing nucleic acid structure and function. This technical guide provides a comprehensive overview of the spectroscopic properties of **2-Amino-6-iodopurine**, offering a foundational understanding for researchers utilizing this compound in their work. While direct and complete experimental data for **2-Amino-6-iodopurine** is not extensively published in a single source, this guide compiles available information and provides data from closely related analogs to offer a robust predictive characterization.

Physicochemical Properties

Basic physicochemical properties of **2-Amino-6-iodopurine** are summarized in the table below.

Property	Value	Reference
Molecular Formula	$C_5H_4IN_5$	--INVALID-LINK--
Molecular Weight	261.03 g/mol	--INVALID-LINK--
Appearance	White to light yellow crystalline powder	--INVALID-LINK--
Melting Point	>240 °C (decomposes)	--INVALID-LINK--
IUPAC Name	6-iodo-7H-purin-2-amine	--INVALID-LINK--

Spectroscopic Data

The following sections detail the expected spectroscopic characteristics of **2-Amino-6-iodopurine** based on available data and analysis of analogous compounds.

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy

The UV-Vis absorption spectrum of **2-Amino-6-iodopurine** is expected to be dominated by the electronic transitions of the 2-aminopurine chromophore. The position of the absorption maxima can be influenced by solvent polarity and pH.

Table 1: Expected UV-Vis Absorption Data for **2-Amino-6-iodopurine**

Solvent	λ_{max} (nm) (Expected)	Molar Absorptivity (ϵ , $M^{-1}cm^{-1}$) (Expected)
Methanol	~285, ~330	Not Available
Water (pH 7)	~285, ~330	Not Available

Note: The expected values are based on the known absorption characteristics of 2-aminopurine and related derivatives. Actual experimental values may vary.

Fluorescence Spectroscopy

2-Aminopurine and its derivatives are known to be fluorescent, a property not significantly present in natural purines. This makes **2-Amino-6-iodopurine** a potential fluorescent probe in

nucleic acid research. The fluorescence properties, including excitation and emission maxima and quantum yield, are highly sensitive to the local environment.

Table 2: Expected Fluorescence Data for **2-Amino-6-iodopurine**

Solvent	Excitation λ_{max} (nm) (Expected)	Emission λ_{max} (nm) (Expected)	Quantum Yield (Φ) (Expected)
Water (pH 7)	~330	~370	~0.01 - 0.1

Note: The quantum yield of 2-aminopurine is significantly quenched when incorporated into nucleic acid structures. The presence of the heavy iodine atom in **2-Amino-6-iodopurine** may also lead to a lower quantum yield compared to 2-aminopurine itself due to the heavy-atom effect.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ^1H and ^{13}C NMR spectra provide detailed information about the molecular structure of **2-Amino-6-iodopurine**. The chemical shifts are influenced by the electron-withdrawing and donating effects of the substituents on the purine ring. The expected chemical shifts provided below are based on data from similar 6-halopurine derivatives.

Table 3: Expected ^1H NMR Chemical Shifts for **2-Amino-6-iodopurine** (in DMSO-d_6)

Proton	Chemical Shift (δ , ppm) (Expected Range)	Multiplicity
H8	8.0 - 8.5	s
NH ₂	6.5 - 7.5	br s
NH (imidazole)	12.0 - 13.0	br s

Table 4: Expected ^{13}C NMR Chemical Shifts for **2-Amino-6-iodopurine** (in DMSO-d_6)

Carbon	Chemical Shift (δ , ppm) (Expected Range)
C2	158 - 162
C4	150 - 154
C5	115 - 120
C6	100 - 105
C8	140 - 145

Note: Chemical shifts are referenced to tetramethylsilane (TMS). The broad signals for NH and NH₂ protons are due to chemical exchange and quadrupole effects.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of **2-Amino-6-iodopurine**, confirming its elemental composition and structure.

Table 5: Expected Mass Spectrometry Data for **2-Amino-6-iodopurine**

Ionization Mode	[M+H] ⁺ (m/z)	Key Fragment Ions (m/z) (Expected)
Electrospray (ESI+)	261.96	135 (loss of I), 108 (loss of I and HCN)

Note: The isotopic pattern of iodine (¹²⁷I, 100% abundance) will be a key feature in the mass spectrum.

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments.

UV-Vis Absorption Spectroscopy

- Sample Preparation: Prepare a stock solution of **2-Amino-6-iodopurine** in a suitable solvent (e.g., methanol or phosphate-buffered saline, pH 7.4) at a concentration of 1 mM. From the

stock solution, prepare a series of dilutions in the desired solvent to an absorbance range of 0.1 - 1.0 AU.

- Instrumentation: Use a dual-beam UV-Vis spectrophotometer.
- Data Acquisition:
 - Record a baseline spectrum with the cuvette filled with the solvent blank.
 - Measure the absorbance spectrum of the sample solutions from 200 to 400 nm.
 - Identify the wavelength of maximum absorbance (λ_{max}).
- Data Analysis: If the path length of the cuvette and the concentration of the solution are known, the molar absorptivity (ϵ) can be calculated using the Beer-Lambert law ($A = \epsilon cl$).

Fluorescence Spectroscopy

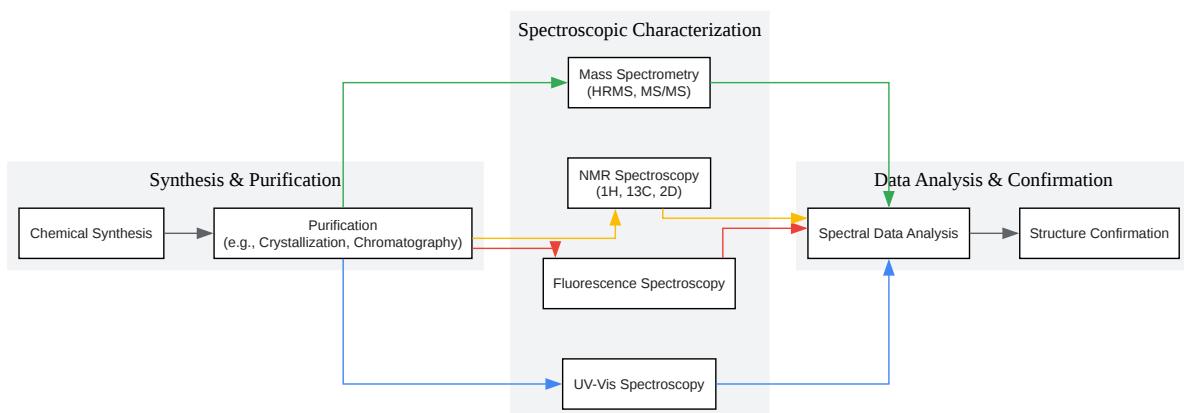
- Sample Preparation: Prepare a dilute solution of **2-Amino-6-iodopurine** in the chosen solvent, ensuring the absorbance at the excitation wavelength is below 0.1 to avoid inner filter effects.
- Instrumentation: Use a spectrofluorometer equipped with a xenon lamp source and photomultiplier tube detector.
- Data Acquisition:
 - Record the excitation spectrum by scanning the excitation wavelengths while monitoring the emission at the expected emission maximum.
 - Record the emission spectrum by exciting the sample at its excitation λ_{max} and scanning the emission wavelengths.
 - For quantum yield determination, measure the integrated fluorescence intensity of the sample and a standard with a known quantum yield (e.g., quinine sulfate) under identical experimental conditions.

- Data Analysis: The fluorescence quantum yield (Φ_{sample}) can be calculated using the following equation: $\Phi_{\text{sample}} = \Phi_{\text{std}} * (I_{\text{sample}} / I_{\text{std}}) * (A_{\text{std}} / A_{\text{sample}}) * (n_{\text{sample}}^2 / n_{\text{std}}^2)$ where I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and n is the refractive index of the solvent.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: Dissolve 5-10 mg of **2-Amino-6-iodopurine** in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆) in a 5 mm NMR tube. Ensure the sample is fully dissolved.
- Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz or higher).
- Data Acquisition:
 - Acquire a ¹H NMR spectrum.
 - Acquire a ¹³C NMR spectrum.
 - Additional experiments such as COSY, HSQC, and HMBC can be performed to aid in the complete assignment of proton and carbon signals.
- Data Analysis: Process the raw data (FID) by Fourier transformation, phase correction, and baseline correction. Integrate the signals in the ¹H spectrum to determine the relative number of protons. Assign the chemical shifts based on known values for similar structures and correlation spectra.

Mass Spectrometry (MS)

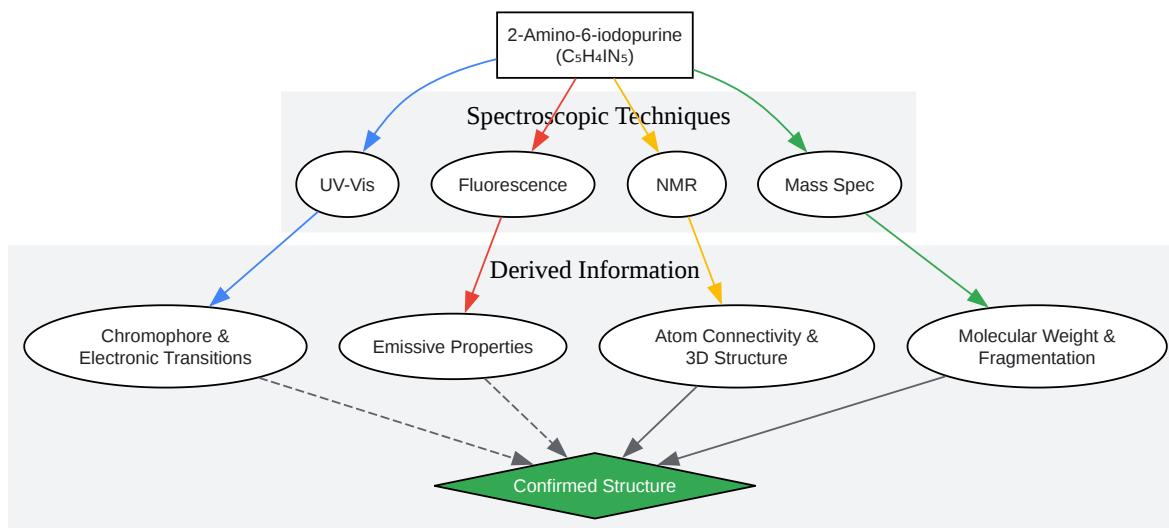

- Sample Preparation: Prepare a dilute solution of **2-Amino-6-iodopurine** (e.g., 10 μ M) in a solvent compatible with the ionization source (e.g., methanol/water with 0.1% formic acid for ESI).
- Instrumentation: Use a mass spectrometer equipped with an appropriate ionization source (e.g., Electrospray Ionization - ESI).
- Data Acquisition:

- Acquire a full scan mass spectrum in positive ion mode to determine the mass of the protonated molecule $[M+H]^+$.
- Perform tandem mass spectrometry (MS/MS) on the $[M+H]^+$ ion to obtain fragmentation data.
- Data Analysis: Analyze the full scan spectrum to confirm the molecular weight. Interpret the MS/MS spectrum to identify characteristic fragment ions, which can help to confirm the structure of the molecule.

Visualizations

Experimental Workflow for Spectroscopic Characterization

The following diagram illustrates a typical workflow for the synthesis and spectroscopic characterization of a target compound like **2-Amino-6-iodopurine**.



[Click to download full resolution via product page](#)

Caption: Workflow for the synthesis and spectroscopic analysis of **2-Amino-6-iodopurine**.

Logical Relationship of Spectroscopic Techniques

This diagram shows the logical relationship between the different spectroscopic techniques and the information they provide for structural elucidation.

[Click to download full resolution via product page](#)

Caption: Interrelation of spectroscopic methods for structural elucidation.

- To cite this document: BenchChem. [Spectroscopic Properties of 2-Amino-6-iodopurine: An In-depth Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b107381#spectroscopic-properties-of-2-amino-6-iodopurine>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com